Cas no 874823-00-4 ((5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine)

(5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine is a fluorinated pyridine derivative featuring a methoxy group at the 2-position and an aminomethyl substituent at the 3-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The fluorine atom enhances metabolic stability and binding affinity, while the methoxy and aminomethyl groups offer sites for further functionalization. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry, such as the design of kinase inhibitors or CNS-targeting agents. The compound’s stability under standard conditions ensures reliable handling and storage for research and industrial use.
(5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine structure
874823-00-4 structure
Product Name:(5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine
CAS No:874823-00-4
MF:C7H9FN2O
MW:156.157564878464
CID:709747
PubChem ID:45122087
Update Time:2025-05-20

(5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine Chemical and Physical Properties

Names and Identifiers

    • (5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine
    • 3-Pyridinemethanamine,5-fluoro-2-methoxy-
    • 5-fluoro-2-methoxy-N-methylpyridin-3-amine
    • 3-Pyridinemethanamine, 5-fluoro-2-methoxy-
    • MFCD11848228
    • (5-FLUORO-2-METHOXYPYRIDIN-3-YL)METHANAMINE
    • SCHEMBL4470876
    • (5-Fluoro-2-methoxy-3-pyridyl)methanamine
    • AB74754
    • SY309620
    • F86659
    • 874823-00-4
    • Inchi: 1S/C7H9FN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,3,9H2,1H3
    • InChI Key: QVXDMCWKYOMYHA-UHFFFAOYSA-N
    • SMILES: FC1=CN=C(C(=C1)CN)OC

Computed Properties

  • Exact Mass: 156.06989108g/mol
  • Monoisotopic Mass: 156.06989108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 48.1Ų

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(5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine Suppliers

Amadis Chemical Company Limited
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(CAS:874823-00-4)(5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine
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Stock Status:in Stock
Quantity:0.1g/0.25g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:56
Price ($):423.0/677.0/1692.0
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(5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine Related Literature

Additional information on (5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine

Introduction to (5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine (CAS No. 874823-00-4)

Chemical Overview and Structural Features

(5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine, with the CAS registry number 874823-00-4, is a heterocyclic amine derivative characterized by its unique pyridine ring structure. The compound features a pyridine ring substituted with a fluorine atom at position 5, a methoxy group at position 2, and an amine group attached to position 3. This substitution pattern imparts distinctive electronic and steric properties to the molecule, making it a valuable compound in various chemical and pharmaceutical applications.

Synthesis and Chemical Properties

The synthesis of (5-fluoro-2-methoxy-pyridin-3-yl)-methylamine involves multi-step organic reactions, often utilizing intermediates such as 5-fluoro-2-methoxypyridine. The introduction of the methylamine group is typically achieved through nucleophilic substitution or reductive amination, depending on the starting materials and reaction conditions. The compound is stable under normal storage conditions but may undergo decomposition under harsh acidic or basic environments.

Applications in Pharmaceutical Research

Recent studies have highlighted the potential of (5-fluoro-2-methoxy-pyridin-3-yl)-methylamine as a building block in drug discovery. Its pyridine ring, combined with electron-withdrawing groups like fluorine and methoxy, enhances its ability to act as a bioisostere in medicinal chemistry. For instance, researchers have explored its role in developing selective kinase inhibitors and antidepressant agents, where the methylamine group contributes to hydrogen bonding interactions critical for biological activity.

Biochemical Interactions and Mechanisms

Emerging research indicates that (5-fluoro-2-methoxy-pyridin-3-yl)-methylamine exhibits moderate inhibitory activity against certain protein kinases, which are key targets in cancer therapy. The fluorine substituent enhances lipophilicity, while the methoxy group improves solubility, making the compound suitable for further optimization in preclinical models. Additionally, its methylamine functionality allows for easy modification, enabling researchers to explore diverse pharmacophores for therapeutic applications.

Safety Considerations and Handling Guidelines

As with any chemical compound, proper handling of (5-fluoro-2-methoxy-pyridin-3-yl)-methylamine is essential to ensure safety. It should be stored in a cool, dry place away from incompatible substances. Laboratory personnel are advised to wear appropriate personal protective equipment when working with this compound to minimize exposure risks.

Future Directions and Research Opportunities

The continued exploration of (5-fluoro-2-methoxy-pyridin-3-yl)-methylamine's properties presents exciting opportunities for innovation in both academic and industrial settings. Ongoing research focuses on optimizing its bioavailability and efficacy as a lead compound in drug development pipelines. Furthermore, advancements in computational chemistry are expected to provide deeper insights into its molecular interactions, paving the way for novel therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:874823-00-4)(5-Fluoro-2-methoxy-pyridin-3-yl)-methylamine
A946947
Purity:99%/99%/99%
Quantity:0.1g/0.25g/1g
Price ($):423.0/677.0/1692.0
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